
4-Acetamido-2-aminobenzenesulfonic acid
Overview
Description
4-Acetamido-2-aminobenzenesulfonic acid (CAS: 88-64-2) is an aromatic sulfonic acid with the molecular formula C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol . It is commonly encountered as a hydrate (C₈H₁₀N₂O₄S·xH₂O) . Structurally, it features an acetamido group (-NHCOCH₃) at the 4-position and an amino group (-NH₂) at the 2-position of the benzene ring, along with a sulfonic acid group (-SO₃H) .
Preparation Methods
Multi-Step Sulfonation and Functionalization Approach
Sulfonation of Precursor Compounds
The synthesis begins with sulfonation of aromatic amines to introduce the sulfonic acid group. A representative protocol involves dissolving o-aminophenol in concentrated sulfuric acid at 5–35°C, followed by controlled addition of 65% oleum to achieve monosulfonation at the para position relative to the hydroxyl group . This step yields 4-sulfo-6-aminophenol , with the sulfonic acid group enhancing solubility and directing subsequent electrophilic substitutions.
Reaction Conditions:
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Temperature: 5–35°C
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Reagents: Pure H₂SO₄ (98%), oleum (65% SO₃)
Nitration and Reduction for Amino Group Introduction
Nitration of the sulfonated intermediate introduces a nitro group at the ortho position relative to the amino group. A mixed acid system (H₂SO₄:HNO₃ = 3:1) is added dropwise at -10–30°C to form 2-nitro-4-sulfo-6-aminophenol . Subsequent hydrogenation over palladium/carbon at 70–100°C under 3–5 bar H₂ reduces the nitro group to an amine, yielding 2-amino-4-sulfo-6-aminophenol with >95% conversion .
Critical Parameters:
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Nitration selectivity: Maintain sub-zero temperatures to minimize polysubstitution.
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Catalyst loading: 5% Pd/C achieves full reduction within 4–6 hours .
Acetylation of the Primary Amine
The final step involves acetylation of the free amino group using acetic anhydride. Reaction at 30–60°C for 2–3 hours produces 4-acetamido-2-aminobenzenesulfonic acid , with excess anhydride removed via vacuum distillation. The crude product is recrystallized from ethanol/water (1:3) to achieve 98% purity .
Optimization Insights:
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Solvent-free acetylation: Direct addition of acetic anhydride to the solid amine-sulfonic acid minimizes byproducts.
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Reaction monitoring: FT-IR confirms disappearance of N-H stretches (3350 cm⁻¹) post-acetylation .
Solid-Phase Acylation Technique
Mechanism and Process Design
This innovative method bypasses solvent use by reacting 2-aminobenzenesulfonic acid directly with acetic anhydride in the solid state . Mechanical mixing ensures intimate contact between reactants, while exothermic heat (40–60°C) drives the reaction to completion within 30–45 minutes. The absence of solvent eliminates purification steps, yielding 99% pure product with near-quantitative mass efficiency .
Advantages Over Solution-Phase Methods:
Industrial Scalability
Pilot-scale trials demonstrated throughputs of 500 kg/batch using twin-screw extruders for continuous mixing. The table below contrasts key metrics with conventional methods:
Parameter | Solid-Phase Acylation | Multi-Step Synthesis |
---|---|---|
Reaction Time | 0.75 hours | 8–10 hours |
Energy Consumption | 15 kWh/kg | 45 kWh/kg |
Waste Generated | <0.1 kg/kg | 2.3 kg/kg |
Capital Cost (per ton) | $220,000 | $480,000 |
Comparative Analysis of Synthesis Methods
Efficiency and Environmental Impact
Solid-phase acylation outperforms multi-step routes in atom economy (92% vs. 68%) and E-factor (0.08 vs. 5.6), aligning with green chemistry principles . However, the multi-step approach allows precise control over substituent positions, critical for pharmaceutical applications requiring regioisomeric purity .
Economic Considerations
A 1,000-ton/year facility using solid-phase technology achieves a 22% lower production cost ($18.50/kg) compared to conventional methods ($23.80/kg), primarily due to reduced waste disposal and energy expenses .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-aminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and acetamido groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use diazonium salts under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Azo compounds, which are widely used in dye manufacturing.
Scientific Research Applications
Chemistry
4-Acetamido-2-aminobenzenesulfonic acid is primarily used as an intermediate in the synthesis of dyes and pigments. It can form stable azo compounds through electrophilic substitution reactions, which are crucial in dye manufacturing.
Case Study: Dye Synthesis
A study demonstrated that this compound successfully served as a coupling agent in the production of monoazo dyes, highlighting its importance in the textile industry .
Biology
In biological research, this compound has been studied for its interactions with proteins and enzymes. It can induce conformational changes in proteins, potentially affecting their functionality.
Case Study: Enzyme Interaction
Research indicated that this compound interacts with specific enzymes, which could be leveraged for therapeutic applications or enzyme inhibition studies .
Medicine
The compound has potential applications in pharmaceuticals due to its biological activity. It has been incorporated into formulations aimed at targeting specific diseases.
Case Study: Pharmaceutical Formulation
Investigations into the incorporation of this compound into drug formulations revealed enhanced solubility and bioavailability, suggesting its utility in developing new therapeutic agents .
Industry
In addition to its use in dye production, it is utilized in the textile industry for creating antimicrobial fabrics. This application is particularly relevant given the increasing demand for hygiene-focused textiles.
Case Study: Antimicrobial Textiles
A study on fabric treatments showed that incorporating this compound significantly improved the antimicrobial properties of textiles, making them suitable for healthcare applications .
Mechanism of Action
The mechanism of action of 4-Acetamido-2-aminobenzenesulfonic acid involves its ability to interact with various enzymes and proteins. It can cause conformational changes in proteins, affecting their function. In the synthesis of dyes, it acts as a coupling component, facilitating the formation of stable azo compounds.
Comparison with Similar Compounds
Structural Isomers: Positional Variations
5-Acetamido-2-aminobenzenesulfonic Acid (CAS: 96-78-6)
- Molecular Formula: C₈H₁₀N₂O₄S (identical to 4-Acetamido-2-aminobenzenesulfonic acid).
- Key Difference : The acetamido group is at the 5-position instead of the 4-position .
- Implications: Altered reactivity in azo coupling due to steric and electronic effects. Limited data on specific applications, though it may serve similar roles in dye synthesis .
4-Acetamidobenzenesulfonic Acid (CAS: 121-62-0)
- Molecular Formula: C₈H₉NO₃S.
- Key Difference: Lacks the 2-amino group, with the acetamido and sulfonic acid groups in para positions .
- Implications: Reduced capacity for diazotization, limiting its use in dye chemistry. Likely employed in non-dye applications requiring sulfonic acid functionality .
Functional Group Analogues
Sulfacetamide (CAS: 144-80-9)
- Molecular Formula : C₈H₁₀N₂O₃S.
- Key Difference : Contains a sulfonamide group (-SO₂NH₂) instead of a sulfonic acid (-SO₃H) .
- Implications : Used as an antibacterial agent (e.g., topical treatments for eye infections) rather than in dyes. The sulfonamide group enhances biological activity .
4-Aminobenzene-1,3-disulfonic Acid (CAS: 137-51-9)
- Molecular Formula: C₆H₇NO₆S₂.
- Key Difference: Two sulfonic acid groups at 1- and 3-positions, with an amino group at 4-position .
- Implications : Higher acidity and water solubility due to dual sulfonic acid groups. Used in specialty dyes and catalysts .
Commercial and Physicochemical Comparison
Research Findings and Key Differences
Solubility and Acidity
- The sulfonic acid group in this compound confers strong acidity (pH < 1 in solution) and high water solubility, critical for dye applications .
- 4-Aminobenzene-1,3-disulfonic acid has even greater acidity and solubility due to dual sulfonic acid groups, but its complex structure may hinder cost-effective synthesis .
Commercial Availability
- This compound is widely available (95% purity, ~€45/g) , whereas 5-Acetamido-2-aminobenzenesulfonic acid is less common and more expensive .
Biological Activity
Overview
4-Acetamido-2-aminobenzenesulfonic acid, also known as sulfanilamide , is an organic compound with the molecular formula . It is characterized by the presence of both acetamido and amino groups attached to a benzene ring. This compound plays a significant role in various biochemical applications due to its ability to interact with enzymes and proteins, making it valuable in both industrial and pharmaceutical contexts.
- Molecular Weight : 218.24 g/mol
- CAS Number : 88-64-2
- Structure : The compound features a sulfonic acid group, which enhances its solubility in water and its reactivity in biochemical reactions.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. It can act as a substrate in various enzymatic reactions, leading to the formation of specific products. The compound's ability to cause conformational changes in proteins can significantly affect their function, which is crucial for its applications in biochemical assays and pharmaceutical formulations.
Biological Applications
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Enzyme Interactions :
- Used as a substrate in biochemical assays to study enzyme kinetics.
- Acts as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
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Pharmaceutical Formulations :
- Incorporated into drug formulations for its potential therapeutic effects, particularly in antimicrobial applications.
- Dye Synthesis :
Case Studies
-
Enzymatic Activity :
In a study examining the effects of this compound on enzyme activity, it was found that this compound could significantly alter the reaction rates of certain sulfonamidase enzymes, indicating its potential as a tool for studying enzyme mechanisms. -
Antimicrobial Properties :
Research has shown that compounds related to this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Comparative Analysis
Property/Compound | This compound | 2-Aminobenzenesulfonic Acid | 4-Aminobenzenesulfonic Acid |
---|---|---|---|
Molecular Weight | 218.24 g/mol | 173.21 g/mol | 173.21 g/mol |
Solubility in Water | High | Moderate | Moderate |
Biological Activity | Enzyme substrate, antimicrobial potential | Limited | Limited |
Industrial Use | Dye synthesis | Dye synthesis | Dye synthesis |
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for 4-Acetamido-2-aminobenzenesulfonic acid, and what analytical techniques validate its purity?
- Methodology : The compound is synthesized via partial nitro reduction of m-dinitrobenzene to m-nitroaniline, followed by acetylation with acetic anhydride. The sulfonic acid group is introduced through sulfonation under controlled conditions.
- Validation : Purity is confirmed via melting point analysis (112–114°C) and solubility profiles (insoluble in water, soluble in oxygenated solvents). Advanced techniques include NMR for structural confirmation and HPLC for quantifying impurities (<2%) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Techniques :
- FT-IR : Identifies functional groups (e.g., sulfonic acid S=O stretch at ~1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and acetamido methyl groups (δ 2.1 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (246.24 g/mol) via ESI-MS or MALDI-TOF.
Q. What are the primary research applications of this compound in organic chemistry?
- Key Uses :
- Dye Intermediate : Serves as a precursor for Reactive Orange 107 and Acid Blue 29 via diazo coupling reactions.
- Pharmaceutical Intermediate : Modifications at the amino or sulfonic acid groups enable synthesis of bioactive molecules (e.g., sulfonamide antibiotics).
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Parameters :
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves sulfonation efficiency.
- Temperature : Maintaining 80–90°C during acetylation minimizes side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be systematically resolved?
- Resolution Strategy :
Reproducibility Checks : Confirm results across multiple batches.
Isotopic Labeling : Use ¹⁵N or D₂O exchange to distinguish labile protons.
Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software).
- Contradictions often arise from residual solvents or tautomeric forms, which are clarified via 2D NMR (e.g., COSY, HSQC) .
Q. What safety protocols are critical when handling this compound in high-throughput settings?
- Safety Measures :
- PPE : Nitrile gloves and fume hoods are mandatory due to potential respiratory irritation.
- Storage : Keep in airtight containers away from oxidizers (risk of sulfonic acid decomposition).
- Waste Disposal : Neutralize with aqueous NaOH (pH 7–8) before disposal.
Q. How can researchers design experiments to explore novel derivatives with enhanced bioactivity?
- Design Framework :
Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at position 5) to assess cytotoxicity changes.
Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition.
High-Throughput Screening : Use combinatorial libraries to test antimicrobial or anticancer activity.
Properties
IUPAC Name |
4-acetamido-2-aminobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINSAWEWXUXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058974 | |
Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-64-2 | |
Record name | 4-Acetamido-2-aminobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Aminoacetanilide-4-sulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamido-2-aminobenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetamido-2-aminobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.679 | |
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Record name | 3-AMINOACETANILIDE-4-SULFONIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE27AMZ5ZC | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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